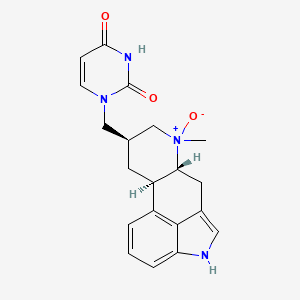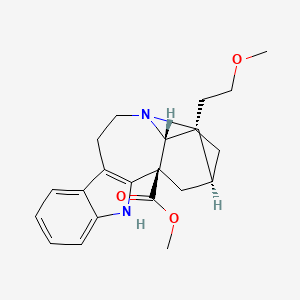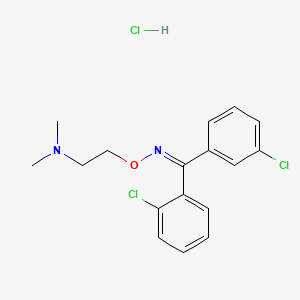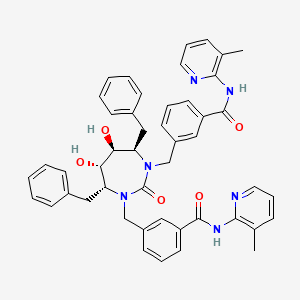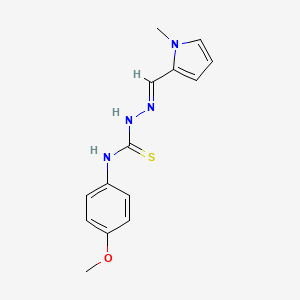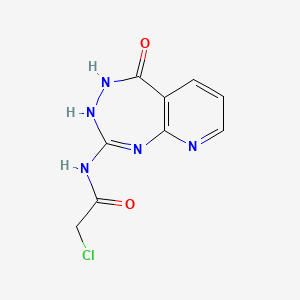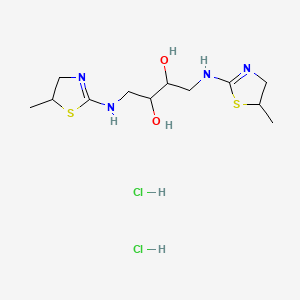
1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride is a synthetic organic compound It is characterized by the presence of thiazole rings and a butanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride typically involves the following steps:
Formation of Thiazole Rings: The thiazole rings can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Coupling Reaction: The thiazole rings are then coupled with a butanediol derivative through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazole rings or the butanediol backbone.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiazoles.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol: The non-dihydrochloride form.
1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol monohydrochloride: A similar compound with one hydrochloride group.
Uniqueness
1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride is unique due to its specific structure, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
111915-72-1 |
|---|---|
分子式 |
C12H24Cl2N4O2S2 |
分子量 |
391.4 g/mol |
IUPAC名 |
1,4-bis[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]butane-2,3-diol;dihydrochloride |
InChI |
InChI=1S/C12H22N4O2S2.2ClH/c1-7-3-13-11(19-7)15-5-9(17)10(18)6-16-12-14-4-8(2)20-12;;/h7-10,17-18H,3-6H2,1-2H3,(H,13,15)(H,14,16);2*1H |
InChIキー |
SCUDUFVKMCKMEY-UHFFFAOYSA-N |
正規SMILES |
CC1CN=C(S1)NCC(C(CNC2=NCC(S2)C)O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


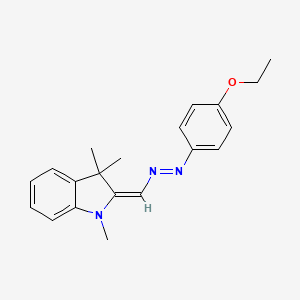

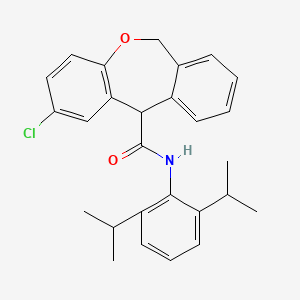

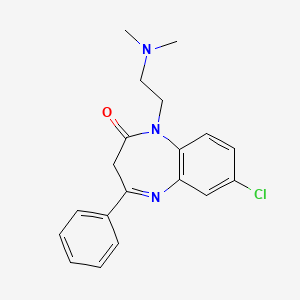

![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)

